

Azelastine-d3: A Technical Guide to its Chemical Structure and Isotopic Labeling

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and isotopic labeling of **Azelastine-d3**. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bioanalytical studies. This document details the structural characteristics, quantitative data, and common experimental applications of this stable isotope-labeled internal standard.

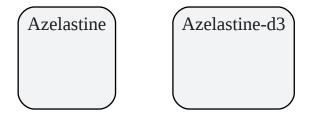
Introduction to Azelastine and its Isotopic Labeling

Azelastine is a second-generation antihistamine and mast cell stabilizer used to treat allergic rhinitis and conjunctivitis.[1][2] It acts as a potent and selective antagonist of the histamine H1 receptor.[3] In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard is crucial for accurate quantification of the drug in biological matrices. **Azelastine-d3** is the deuterium-labeled analog of Azelastine, where three hydrogen atoms on the N-methyl group of the azepane ring are replaced with deuterium atoms. This mass shift allows for its differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical and physical properties.

Chemical Structures of Azelastine and Azelastine-d3

The chemical structure of Azelastine is characterized by a phthalazinone core, a 4-chlorobenzyl group, and a 1-methylazepan-4-yl moiety.[4] In **Azelastine-d3**, the isotopic labeling is specifically on the methyl group attached to the nitrogen of the azepane ring.





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Fig. 1: Chemical Structures of Azelastine and **Azelastine-d3**.

Quantitative Data

The table below summarizes the key quantitative data for both Azelastine and **Azelastine-d3**, providing a clear comparison of their chemical properties.

Property	Azelastine	Azelastine-d3
Molecular Formula	C22H24CIN3O[4]	C22H21D3CIN3O
Molecular Weight	381.90 g/mol [5]	385.91 g/mol [6]
Accurate Mass	381.16079 Da[4]	385.183 Da[6]
CAS Number	58581-89-8[4]	117078-69-0[6]

Experimental Protocols and Applications

Azelastine-d3 is primarily utilized as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Azelastine in biological samples such as human plasma.[7][8]

General Protocol for Quantification of Azelastine in Human Plasma using LC-MS/MS

A validated LC-MS/MS method for the determination of Azelastine in human plasma typically involves the following steps:

Sample Preparation:



- Aliquots of human plasma are mixed with **Azelastine-d3** as the internal standard.
- Protein precipitation is performed by adding a solvent like acetonitrile.
- The sample is vortexed and then centrifuged to pellet the precipitated proteins.
- The supernatant is collected for analysis.
- Chromatographic Separation:
 - The prepared sample is injected into a high-performance liquid chromatography (HPLC) system.
 - Separation is achieved on a C18 analytical column.[8][9]
 - The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[7][8]
- Mass Spectrometric Detection:
 - The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[7]
 - Detection is performed using Multiple Reaction Monitoring (MRM).
 - The MRM transitions monitored are typically m/z 382.2 → 112.2 for Azelastine and a corresponding mass-shifted transition for Azelastine-d3.[7]
- Data Analysis:
 - The peak area ratio of Azelastine to Azelastine-d3 is calculated.
 - A calibration curve is generated by plotting the peak area ratios of known concentrations of Azelastine.
 - The concentration of Azelastine in the unknown samples is determined from the calibration curve.





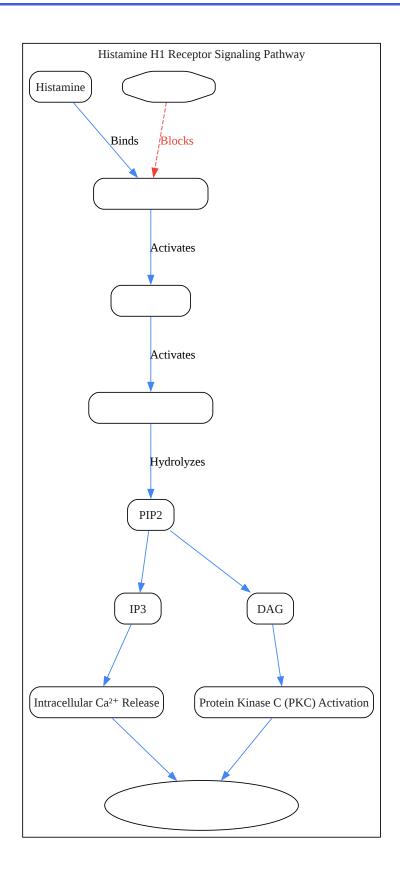
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Fig. 2: Experimental Workflow for Azelastine Quantification.

Mechanism of Action and Signaling Pathway

Azelastine exerts its therapeutic effect by acting as an antagonist at the histamine H1 receptor. The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. Azelastine competitively inhibits the binding of histamine to the H1 receptor, thereby blocking this downstream signaling pathway.





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Fig. 3: Azelastine's Role in the H1 Receptor Pathway.



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